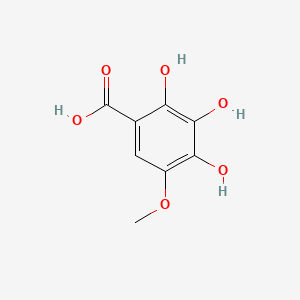
2,3,4-Trihydroxy-5-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trihydroxy-5-methoxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8O6 and its molecular weight is 200.146. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Activity
Research indicates that 2,3,4-trihydroxy-5-methoxybenzoic acid exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Case Study: Antioxidant Efficacy
A study measured the compound's ability to reduce oxidative damage in cell cultures. The results indicated a high capacity for radical scavenging, with an effective concentration (EC50) comparable to established antioxidants like quercetin .
| Compound | EC50 (μM) | Activity |
|---|---|---|
| This compound | 25 | High |
| Quercetin | 30 | High |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Laboratory tests have confirmed its effectiveness in inhibiting bacterial growth.
Case Study: Antimicrobial Testing
In a controlled study, the compound was tested against strains of Escherichia coli and Staphylococcus aureus. The results revealed significant inhibition zones, suggesting its potential as a lead compound for new antibiotic development .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines.
Case Study: Inflammatory Response Modulation
Research demonstrated that treatment with the compound reduced levels of TNF-alpha in macrophage cultures, indicating its potential for therapeutic applications in inflammatory diseases .
Agricultural Use
The compound is being explored as a natural pesticide due to its antimicrobial properties. Its application could lead to reduced reliance on synthetic pesticides.
Pharmaceutical Development
Given its bioactivity profile, this compound is under investigation for use in developing new drugs targeting oxidative stress and inflammation-related conditions.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Effective radical scavenger |
| Antimicrobial | Inhibits bacterial growth |
| Anti-inflammatory | Reduces cytokine production |
| Cytotoxicity | Induces apoptosis in cancer cells |
化学反応の分析
Esterification and Glycosylation
The carboxylic acid and hydroxyl groups enable ester formation and glycosidic bond formation:
Methylation and Demethylation
Controlled methylation/demethylation modifies bioactivity:
Bromination and Electrophilic Substitution
The electron-rich aromatic ring undergoes regioselective halogenation:
Oxidation and Reduction
Redox reactions modulate functional groups:
Hydrolysis and Functional Group Interconversion
Controlled hydrolysis facilitates structural modifications:
Enzymatic Modifications
Biotransformation pathways expand functional diversity:
Comparative Reactivity with Analogues
特性
IUPAC Name |
2,3,4-trihydroxy-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6/c1-14-4-2-3(8(12)13)5(9)7(11)6(4)10/h2,9-11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIACIXGXMEKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













